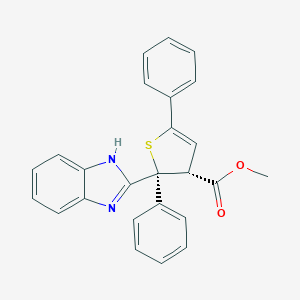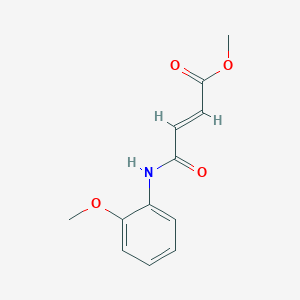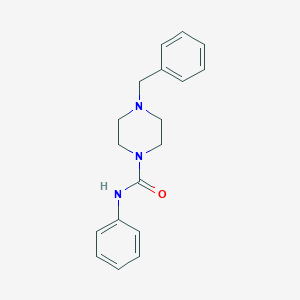
methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
科学研究应用
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been found to exhibit antimicrobial properties and has been studied for its potential use in the food industry as a preservative.
作用机制
The mechanism of action of Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate in lab experiments is its potential to exhibit unique biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, which make it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate. One direction is to further investigate its potential use in treating neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective properties, and it may be a promising candidate for further study in this area. Another direction is to investigate its potential use in the food industry as a preservative. This compound has been found to exhibit antimicrobial properties, and it may be a safer alternative to traditional preservatives. Finally, further studies are needed to investigate the potential toxicity of this compound and to determine safe dosages for use in experiments.
合成方法
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-aminobenzimidazole with 2,3-dihydro-2,5-diphenyl-1,3,4-thiadiazole-5-carboxylic acid, which is then treated with methyl iodide to form the final product. This method has been optimized to produce high yields of the compound and has been used in various studies.
属性
分子式 |
C25H20N2O2S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-2,5-diphenyl-3H-thiophene-3-carboxylate |
InChI |
InChI=1S/C25H20N2O2S/c1-29-23(28)19-16-22(17-10-4-2-5-11-17)30-25(19,18-12-6-3-7-13-18)24-26-20-14-8-9-15-21(20)27-24/h2-16,19H,1H3,(H,26,27)/t19-,25+/m1/s1 |
InChI 键 |
HHNRIJCKQMJWDO-CLOONOSVSA-N |
手性 SMILES |
COC(=O)[C@H]1C=C(S[C@]1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES |
COC(=O)C1C=C(SC1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
规范 SMILES |
COC(=O)C1C=C(SC1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)

![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)




